molecular formula C11H9NO3 B3266256 Methyl 4-(oxazol-2-yl)benzoate CAS No. 421553-40-4

Methyl 4-(oxazol-2-yl)benzoate

Cat. No. B3266256
CAS RN: 421553-40-4
M. Wt: 203.19 g/mol
InChI Key: LOVKVFBYQQTIIV-UHFFFAOYSA-N
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Description

“Methyl 4-(oxazol-2-yl)benzoate” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(oxazol-2-yl)benzoate” consists of an oxazole ring attached to a benzoate group . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Methyl 4-(oxazol-2-yl)benzoate has been involved in the synthesis of complex organic compounds, such as 1,4,5-trisubstituted 1,2,3-triazoles, through one-pot synthesis methods. These methods include the use of spectral analyses and crystal structure determination, which are crucial for understanding the properties of the synthesized compounds (Ahmed et al., 2016).

  • Structural Characterization : X-ray crystallography and other spectroscopic methods have been employed for the structural characterization of oxazole derivatives. These techniques help in understanding the molecular structures and packing in crystals, which is essential for the development of new pharmaceuticals and materials (Meyer et al., 2003).

Biological and Medicinal Applications

  • Antimicrobial Agents : Certain benzoxazole derivatives have shown promising results as antimicrobial agents. Their effectiveness against various microorganisms and the potential for use in treating infections make them a significant area of study (Nesaragi et al., 2021).

  • Cancer Research : In the field of cancer research, methyl 4-(oxazol-2-yl)benzoate derivatives have been explored for their potential in differentiating and inhibiting cancer cells. These compounds could serve as leads for new cancer therapies (郭瓊文, 2006).

Material Science and Chemistry

  • Corrosion Inhibition : Oxazole derivatives, including methyl 4-(oxazol-2-yl)benzoate, have been evaluated for their performance as corrosion inhibitors. This application is particularly relevant in protecting metals in acidic environments, showcasing the compound's utility in industrial applications (Rahmani et al., 2018).

  • Photoluminescent Properties : The synthesis and study of photoluminescent properties of oxadiazole derivatives, including those related to methyl 4-(oxazol-2-yl)benzoate, have significant implications for the development of new materials with unique optical properties (Han et al., 2010).

Environmental Science

  • Adsorption Studies : The compound has been studied in the context of environmental science, particularly in adsorption mechanisms. This research is crucial for understanding how such compounds interact with different materials and their potential applications in environmental cleanup (Pusino et al., 1995).

Future Directions

Oxazole derivatives, including “Methyl 4-(oxazol-2-yl)benzoate”, continue to draw the attention of researchers due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

methyl 4-(1,3-oxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVKVFBYQQTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(oxazol-2-yl)benzoate

Synthesis routes and methods I

Procedure details

To a solution of oxazole (0.285 mL, 4 mmol) in THF (40 mL) at −78° C. was added n-butyllithium (1.83 mL of a 2.4M solution in hexanes, 4.4 mmol) and the reaction stirred for 30 min at −78° C. then zinc chloride (12 mL of 1M solution in THF, 12 mmol) was added. The mixture was then allowed to slowly warm to 0° C. and was stirred for 45 min. A solution of methyl-4-bromobenzoate (0.860 g, 4 mmol) in THF (10 mL) was added followed by a solution of bis-(triphenylphosphine)-palladium (II) chloride (140 mg, 0.2 mmol) and n-butyllithium (0.17 mL of a 2.4M solution in hexanes, 0.4 mmol) in THF (4 mL). The resultant dark brown mixture was warmed to reflux and stirred for 1 h. After cooling, the reaction mixture was diluted with ethyl acetate (30 mL), then washed with water (1×20 mL) and brine (1×20 mL). The organic layer was dried (Na2SO4), filtered, concentrated and purified by chromatography on silica gel (98:2 CH2C2/MeOH) to give the desired methyl-4-(oxazol-2-yl)-benzoate (340 mg, 42%) as a yellow oil. 1H NMR (CDCl3) δ 3.94 (s, 3H), 7.28 (s, 1H), 7.76 (m, 1H), 8.09 (m, 4H).
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Synthesis routes and methods II

Procedure details

To a −70° C., stirred solution of oxazole (190 μL, 3.8 mmol) in tetrahydrofuran (10 mL) is added n-butyl lithium (2.6 mL of a 1.6 M solution in hexanes, 4.2 mmol). After 30 min, zinc chloride (11.5 mL of a 1.0 M solution in diethyl ether, 11.5 mmol) is added. The reaction mixture is warmed to 0° C. and methyl 4-iodobenzoate (1 g, 3.8 mmol) and palladium(0)tetrakis(triphenylphosphine) (530 mg, 0.4 mmol) are added. The reaction mixture is heated at 70° C. for 20 h under argon, cooled to room temperature, and then partitioned between ethyl acetate and water. The organic layer is washed with water and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (3:1 hexanes/ethyl acetate) yields the title compound. 1H NMR (300 MHz, CDCl3) δ 8.14 (s, 4H), 8.07-8.05 (m, 1H), 7.36-7.35 (m, 1H), 3.95 (s, 3H).
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Synthesis routes and methods III

Procedure details

To a −70° C., stirred solution of oxazole (190 μL, 3.8 mmol) in tetrahydrofuran (10 mL) is added n-butyl lithium (2.6 mL of a 1.6 M solution in hexanes, 4.2 mmol). After 30 min, zinc chloride (11.5 mL of a 1.0 M solution in diethyl ether, 11.5 mmol) is added. The reaction mixture is warmed to 0° C. and methyl 4-iodobenzoate (1 g, 3.8 mmol) and palladium(0) tetrakis(triphenylphosphine) (530 mg, 0.4 mmol) are added. The reaction mixture is heated at 70° C. for 20 h under argon, cooled to room temperature, and then partitioned between ethyl acetate and water. The organic layer is washed with water and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (3:1 hexanes/ethyl acetate) yields the title compound. 1H NMR (300 MHz, CDCl3) δ 8.14 (s, 4H), 8.07–8.05 (m, 1H), 7.36–7.35 (m, 1H), 3.95 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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